Cas no 17900-95-7 (5,6-dibromo-1H-indole-3-carbaldehyde)

5,6-dibromo-1H-indole-3-carbaldehyde structure
17900-95-7 structure
Product name:5,6-dibromo-1H-indole-3-carbaldehyde
CAS No:17900-95-7
MF:C9H5Br2NO
Molecular Weight:302.95
MDL:MFCD16610765
CID:2003776
PubChem ID:53230431

5,6-dibromo-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5,6-Dibromindol-3-carbaldehyd
    • 5,6-dibromo-1H-indole-3-carbaldehyde
    • 5,6-dibromo-1H-indole-3-carboxaldehyde
    • 5,6-dibromo-indole-3-carbaldehyde
    • 5,6-dibromoindole-3-carbaldehyde
    • 5,6-dibromoindole-3-carboxaldehyde
    • SY342783
    • 17900-95-7
    • MFCD16610765
    • CS-16737
    • SB74059
    • EN300-3091999
    • F15924
    • Z1269184932
    • CS-0102833
    • 1H-Indole-3-carboxaldehyde, 5,6-dibromo-
    • AKOS030528739
    • 5,6-Dibromo-1H-indole-3-carbaldehyde
    • SAA90095
    • 5,6-Dibromoindole-3-carbaldehyde
    • 5,6-Dibromo-1H-indole-3-carboxaldehyde
    • MDL: MFCD16610765
    • インチ: InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
    • InChIKey: YQUFUBJNKCIXAA-UHFFFAOYSA-N
    • SMILES: Brc1cc2[nH]cc(C=O)c2cc1Br

計算された属性

  • 精确分子量: 302.87174g/mol
  • 同位素质量: 300.87379g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 32.9Ų

5,6-dibromo-1H-indole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1173473-100mg
5,6-Dibromo-1H-indole-3-carbaldehyde
17900-95-7 98%
100mg
¥564 2023-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0539-10G
5,6-dibromo-1H-indole-3-carbaldehyde
17900-95-7 95%
10g
¥ 11,352.00 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1173473-1g
5,6-Dibromo-1H-indole-3-carbaldehyde
17900-95-7 98%
1g
¥3005 2023-04-15
Enamine
EN300-3091999-0.05g
5,6-dibromo-1H-indole-3-carbaldehyde
17900-95-7 95.0%
0.05g
$39.0 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PN953-200mg
5,6-dibromo-1H-indole-3-carbaldehyde
17900-95-7 97%
200mg
833.0CNY 2021-07-15
Enamine
EN300-3091999-0.1g
5,6-dibromo-1H-indole-3-carbaldehyde
17900-95-7 95.0%
0.1g
$62.0 2025-03-19
Chemenu
CM263065-250mg
5,6-Dibromo-1H-indole-3-carbaldehyde
17900-95-7 95%+
250mg
$125 2023-02-02
1PlusChem
1P00274Q-250mg
1H-Indole-3-carboxaldehyde, 5,6-dibromo-
17900-95-7 >98%
250mg
$115.00 2024-06-18
A2B Chem LLC
AB01754-250mg
5,6-Dibromo-1h-indole-3-carbaldehyde
17900-95-7 95%
250mg
$42.00 2024-04-20
Aaron
AR0027D2-250mg
1H-Indole-3-carboxaldehyde, 5,6-dibromo-
17900-95-7 98%
250mg
$60.00 2023-12-14

5,6-dibromo-1H-indole-3-carbaldehyde 関連文献

5,6-dibromo-1H-indole-3-carbaldehydeに関する追加情報

Introduction to 5,6-Dibromindol-3-carbaldehyde (CAS No. 17900-95-7)

5,6-Dibromindol-3-carbaldehyde is a significant intermediate in organic synthesis and pharmaceutical research, characterized by its unique structural properties that make it valuable for developing novel compounds. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 17900-95-7, has garnered attention in the scientific community due to its versatile applications in medicinal chemistry and material science. The presence of both bromine substituents and an aldehyde functional group imparts distinct reactivity, enabling its use in a wide range of synthetic transformations.

The structure of 5,6-Dibromindol-3-carbaldehyde consists of an indole core substituted with two bromine atoms at the 5- and 6-positions, along with a formyl group at the 3-position. This arrangement creates a highly reactive platform for further functionalization, making it a preferred building block in the synthesis of complex molecules. The indole scaffold itself is well-known for its biological activity, found in numerous natural products and pharmacologically active compounds.

In recent years, 5,6-Dibromindol-3-carbaldehyde has been extensively studied for its potential in drug discovery. Its reactivity allows for the facile introduction of various functional groups, facilitating the development of inhibitors, agonists, and other bioactive molecules. One notable area of research involves its application in the synthesis of small-molecule modulators targeting transcription factors and other protein receptors. These modulators have shown promise in preclinical studies for treating inflammatory diseases and cancer.

Recent advancements in medicinal chemistry have highlighted the utility of 5,6-Dibromindol-3-carbaldehyde in generating heterocyclic derivatives with enhanced pharmacological properties. For instance, researchers have demonstrated its role in creating novel indole-based compounds that exhibit potent antiviral and anti-inflammatory effects. The bromine atoms at the 5- and 6-positions serve as handles for further chemical manipulation, allowing chemists to tailor the molecule's properties for specific therapeutic applications.

The synthetic pathways involving 5,6-Dibromindol-3-carbaldehyde are diverse and well-documented. One common approach involves the bromination of indole derivatives followed by formylation at the 3-position. These reactions can be optimized using various catalysts and conditions to achieve high yields and purity. Additionally, modern techniques such as transition-metal-catalyzed cross-coupling reactions have expanded the synthetic possibilities, enabling the introduction of additional functional groups with precision.

In material science, 5,6-Dibromindol-3-carbaldehyde has been explored for its potential in designing advanced materials with unique electronic properties. Its indole core can be incorporated into organic semiconductors and light-emitting diodes (OLEDs), where it contributes to improved charge transport and luminescence efficiency. The bromine substituents also enhance solubility and processability, making it a valuable component in polymer chemistry.

The pharmacological significance of 5,6-Dibromindol-3-carbaldehyde extends beyond its role as a synthetic intermediate. Studies have shown that derivatives of this compound can interact with biological targets such as enzymes and receptors, modulating pathways involved in disease progression. For example, modifications at the 3-position have been found to influence binding affinity and selectivity, leading to more effective drug candidates.

Future research directions may focus on expanding the applications of 5,6-Dibromindol-3-carbaldehyde into new therapeutic areas. The development of novel synthetic methodologies could further enhance its accessibility and utility, while computational modeling may aid in predicting its behavior in complex biological systems. As our understanding of molecular interactions grows, so too will the potential uses of this versatile compound.

In conclusion,5,6-Dibromindol-3-carbaldehyde (CAS No. 17900-95-7) remains a cornerstone in synthetic chemistry and pharmaceutical innovation. Its unique structure and reactivity make it indispensable for researchers seeking to develop new drugs and materials. With ongoing advancements in chemical synthesis and drug discovery,5,6-Dibromindol-3-carbaldehyde is poised to continue playing a pivotal role in scientific progress.

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